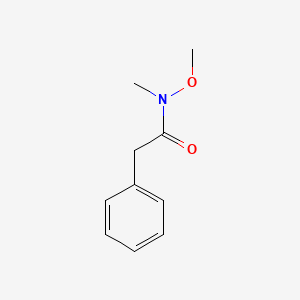
N-甲氧基-N-甲基-2-苯乙酰胺
概述
描述
N-Methoxy-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C10H13NO2. It is a member of the amide family and is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the amide. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
N-Methoxy-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
安全和危害
作用机制
Target of Action
It is identified as a synthetic, nucleophilic alkylating agent , which suggests that it may interact with various biological macromolecules such as proteins and nucleic acids.
Mode of Action
As a nucleophilic alkylating agent, N-methoxy-N-methyl-2-phenylacetamide likely interacts with its targets through a process known as alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s structure and function . The exact nature of these changes would depend on the specific target involved.
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methoxy-N-methyl-2-phenylacetamide. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .
准备方法
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: In an industrial setting, the production of N-methoxy-N-methyl-2-phenylacetamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions: N-Methoxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
相似化合物的比较
- N-Methoxy-N-methylbenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- N-Methoxy-N-methyl-2-phenyl-acetamide
Comparison: N-Methoxy-N-methyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-methoxy-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGWAFOSVGKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439552 | |
| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95092-10-7 | |
| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
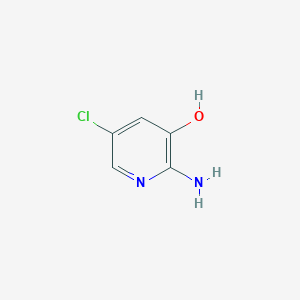
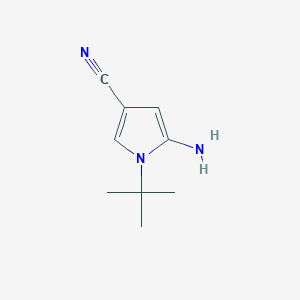
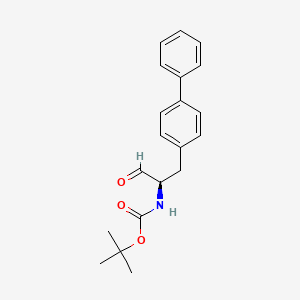

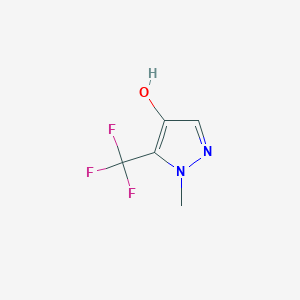
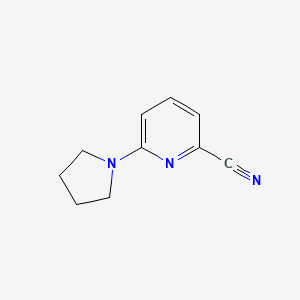
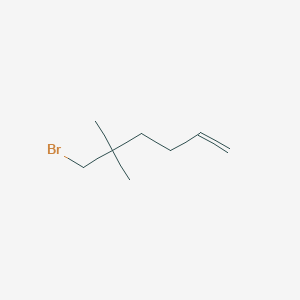
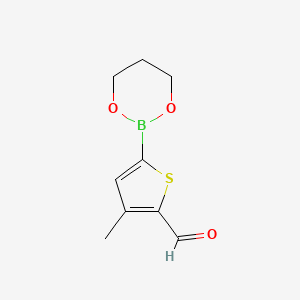
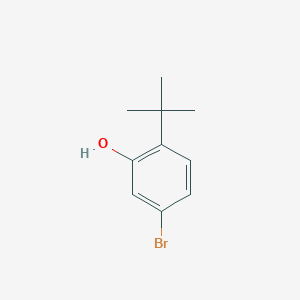
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)

